3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
3,3,6,6-Tetramethyl-9-[4-(pentyloxy)phenyl]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science. This particular compound is characterized by its unique structural features, which include a xanthene core substituted with pentyloxy and tetramethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione can be achieved through a multi-component reaction involving 5,5-dimethyl-1,3-cyclohexanedione, an aromatic aldehyde, and an amine or ammonium acetate. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as acetic acid . Microwave-assisted synthesis has also been reported, which offers the advantages of shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as ionic liquids or solid acid catalysts may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethyl-9-[4-(pentyloxy)phenyl]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3,3,6,6-Tetramethyl-9-[4-(pentyloxy)phenyl]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-Tetramethyl-9-phenyl-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene
- 3,3,6,6-Tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
- 3,3,6,6-Tetramethyl-9,10-di(4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
Uniqueness
The uniqueness of 3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C28H36O4 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-9-(4-pentoxyphenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C28H36O4/c1-6-7-8-13-31-19-11-9-18(10-12-19)24-25-20(29)14-27(2,3)16-22(25)32-23-17-28(4,5)15-21(30)26(23)24/h9-12,24H,6-8,13-17H2,1-5H3 |
InChI Key |
NZRLQQKPHLYIHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C |
Origin of Product |
United States |
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